Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then coupled with a thiophene derivative. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiophene and piperidine rings can interact with various enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene sulfoxide and thiophene sulfone share the thiophene ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine ring structure.
Benzoate Esters: Compounds like methyl benzoate and propyl benzoate share the benzoate ester structure.
Uniqueness
Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-25-20(24)16-6-3-4-7-17(16)21-19(23)14-22-11-9-15(10-12-22)18-8-5-13-26-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMOZBAJNBDTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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